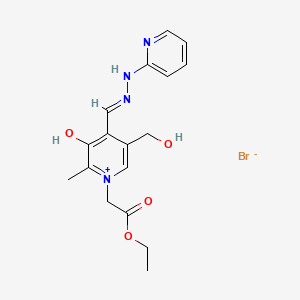
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cgp 43902A is a bio-active chemical compound known for its significant applications in scientific research. It has a molecular formula of C17H21BrN4O4 and a molecular weight of 425.28 g/mol . This compound is often utilized in various fields due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Cgp 43902A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies related to cellular processes and molecular biology.
Medicine: It has potential therapeutic applications and is used in drug development research.
Industry: It is employed in the development of new materials and chemical products.
Análisis De Reacciones Químicas
Cgp 43902A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Cgp 43902A involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Cgp 43902A can be compared with other similar compounds, such as:
Cyclic glycine-proline: This compound is a small neuroactive peptide with similar bioactive properties.
Cgp 43902A stands out due to its unique chemical structure and diverse range of applications in scientific research.
Propiedades
Número CAS |
124076-31-9 |
|---|---|
Fórmula molecular |
C17H21BrN4O4 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide |
InChI |
InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H |
Clave InChI |
RCPAZOJOBRHQSW-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-] |
SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
SMILES canónico |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cgp 43902A; Cgp43902A; Cgp-43902A. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



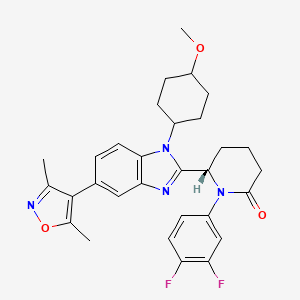
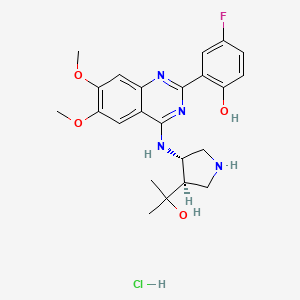
![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
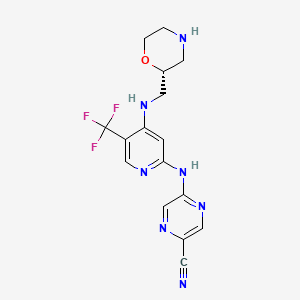
![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
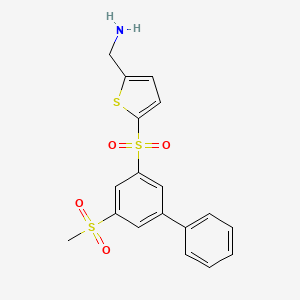
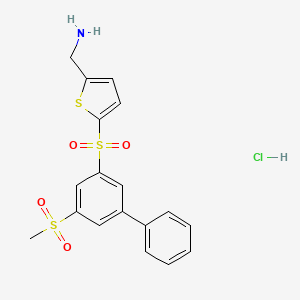

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)